molecular formula C75H112O36 B1244437 Onjisaponin F CAS No. 79103-90-5

Onjisaponin F

Cat. No. B1244437
CAS RN: 79103-90-5
M. Wt: 1589.7 g/mol
InChI Key: HDLNHPZHTNFCNP-JJEFWQELSA-N
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Description

Synthesis Analysis

Onjisaponin F, alongside other saponins such as Onjisaponins A, B, C, D, E, and G, is extracted from the roots of Polygala tenuifolia. The structural elucidation of these compounds has been based on spectral and chemical evidence, highlighting the intricate nature of their synthesis in nature. These compounds are characterized by their complex glycosidic structures, which play a significant role in their biological activities. The synthesis of Onjisaponin F involves the formation of a presenegenin core attached to various sugar moieties, indicating a sophisticated biosynthetic pathway in plants (Sakuma & Shoji, 1981).

Molecular Structure Analysis

The molecular structure of Onjisaponin F comprises a triterpenoidal backbone known as presenegenin, which is glycosylated with several sugar units. This structure is crucial for its biological functionality and interaction with biological membranes. Detailed NMR spectroscopy and chemical degradation studies have provided insights into the precise arrangement of these sugar units and the stereochemistry of the molecule. Such structural features are pivotal for the molecule's pharmacological properties and its interaction with cellular targets (Sakuma & Shoji, 1982).

Scientific Research Applications

Physicochemical and Pharmacological Properties of Triterpene Glycosides

  • Field : Chemistry
  • Application : Onjisaponin F, also known as Polygalasaponin XXXI, is a type of triterpene glycoside. It’s used in the study of physicochemical and pharmacological properties of triterpene glycosides .
  • Methods : The methods of application or experimental procedures involve chemical analysis and extraction from biological sources like Polygala japonica and P. tenuifolia .
  • Results : The results include the identification of the chemical structure and properties of Onjisaponin F .

Autophagy Induction and Degradation of Mutant Proteins

  • Field : Neurobiology
  • Application : Onjisaponin B, derived from Radix Polygalae, has been found to enhance autophagy and accelerate the degradation of mutant α-Synuclein and Huntingtin in PC-12 cells . These proteins are highly associated with Parkinson’s disease and Huntington’s disease, respectively .
  • Methods : The methods involve cell culture experiments using PC-12 cells, a line of cells often used in neurobiological research .
  • Results : Onjisaponin B was found to induce autophagy via the AMPK-mTOR signaling pathway, leading to the accelerated removal of mutant proteins .

Reduction of β-Amyloid Production and Cognitive Improvement

  • Field : Neurology
  • Application : Onjisaponin B, an active constituent of the traditional Chinese medicine Radix Polygalae, has been found to reduce β-amyloid production and improve cognitive impairments .
  • Methods : The methods of application or experimental procedures are not specified in the source .
  • Results : The results include a reduction in β-amyloid production, which is associated with Alzheimer’s disease, and an improvement in cognitive function .

Prolongation of Hexabarbital Sleeping Time

  • Field : Pharmacology
  • Application : Onjisaponin F, also known as Polygalasaponin XXXI, has been found to exhibit a prolongation effect on hexabarbital sleeping time .
  • Methods : The methods of application or experimental procedures involve the administration of Onjisaponin F and the measurement of hexabarbital-induced sleep duration .
  • Results : The results include a prolonged duration of hexabarbital-induced sleep, suggesting potential sedative effects .

Treatment of Mental Diseases

  • Field : Psychiatry
  • Application : Onjisaponin F is a major constituent of Kaixinsan (KXS), a traditional Chinese medicine prescription. KXS, which includes Onjisaponin F among its active ingredients, has been used for the treatment of various mental diseases .
  • Methods : The methods of application or experimental procedures involve the administration of KXS and the evaluation of its effects on mental health .
  • Results : The results suggest that KXS, and by extension Onjisaponin F, may have therapeutic properties against mental diseases .

Reduction of β-Amyloid Production and Cognitive Improvement

  • Field : Neurology
  • Application : Onjisaponin F has been found to reduce β-amyloid production and improve cognitive impairments .
  • Methods : The methods of application or experimental procedures are not specified in the source .
  • Results : The results include a reduction in β-amyloid production, which is associated with Alzheimer’s disease, and an improvement in cognitive function .

Antidepressant Effects

  • Field : Psychiatry
  • Application : Onjisaponin F is a major constituent of Kaixinsan (KXS), a traditional Chinese medicine prescription. KXS, which includes Onjisaponin F among its active ingredients, has been used for the treatment of depression .
  • Methods : The methods of application or experimental procedures involve the administration of KXS and the evaluation of its effects on mental health .
  • Results : The results suggest that KXS, and by extension Onjisaponin F, may have therapeutic properties against depression .

Treatment of Dementia and Morbid Forgetfulness

  • Field : Neurology
  • Application : Kaixinsan (KXS), which includes Onjisaponin F among its active ingredients, was originally applied for the treatment of dementia and morbid forgetfulness .
  • Methods : The methods of application or experimental procedures involve the administration of KXS and the evaluation of its effects on cognitive function .
  • Results : The results suggest that KXS, and by extension Onjisaponin F, may have therapeutic properties against dementia and morbid forgetfulness .

Physicochemical Properties of Triterpene Glycosides

  • Field : Chemistry
  • Application : Onjisaponin F, also known as Polygalasaponin XXXI, is a type of triterpene glycoside. It’s used in the study of physicochemical properties of triterpene glycosides .
  • Methods : The methods of application or experimental procedures involve chemical analysis and extraction from biological sources like Polygala japonica and P. tenuifolia .
  • Results : The results include the identification of the chemical structure and properties of Onjisaponin F .

properties

IUPAC Name

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyl-5-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H112O36/c1-31-53(105-44(82)14-11-33-21-39(96-8)56(98-10)40(22-33)97-9)50(88)58(109-64-52(90)57(108-66-59(91)75(95,29-78)30-101-66)54(32(2)102-64)106-62-51(89)55(38(81)27-100-62)107-61-48(86)45(83)37(80)26-99-61)65(103-31)111-68(94)73-18-17-69(3,4)23-35(73)34-12-13-42-70(5)24-36(79)60(110-63-49(87)47(85)46(84)41(25-76)104-63)72(7,67(92)93)43(70)15-16-71(42,6)74(34,28-77)20-19-73/h11-12,14,21-22,31-32,35-38,41-43,45-55,57-66,76-81,83-91,95H,13,15-20,23-30H2,1-10H3,(H,92,93)/b14-11+/t31-,32+,35+,36+,37+,38-,41-,42-,43-,45+,46-,47+,48-,49-,50+,51-,52-,53+,54+,55+,57+,58-,59+,60+,61+,62+,63+,64+,65+,66+,70-,71-,72+,73+,74+,75-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLNHPZHTNFCNP-JJEFWQELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C(C4(CC3)CO)(CCC6C5(CC(C(C6(C)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)C)C)(C)C)OC8C(C(C(C(O8)C)OC9C(C(C(CO9)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(CO1)(CO)O)O)O)O)OC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(C[C@@H]([C@@H]([C@@]6(C)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O)O)OC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H112O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Onjisaponin F

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